2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile
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Overview
Description
2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with appropriate sulfanyl and pyridine-3-carbonitrile precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenated reagents: Bromine, iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- **2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)benzoic acid
- **(Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
- **2-Methylimidazo[1,2-a]pyridine
Uniqueness
2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile is unique due to its specific combination of heterocyclic structures and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H18N4S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H18N4S/c27-16-23-22(19-9-3-1-4-10-19)15-24(20-11-5-2-6-12-20)29-26(23)31-18-21-17-30-14-8-7-13-25(30)28-21/h1-15,17H,18H2 |
InChI Key |
VQQWQYHMCWIXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CN4C=CC=CC4=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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